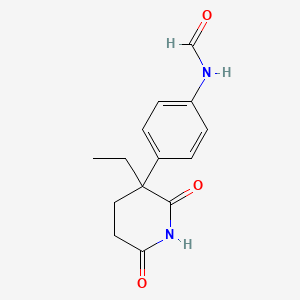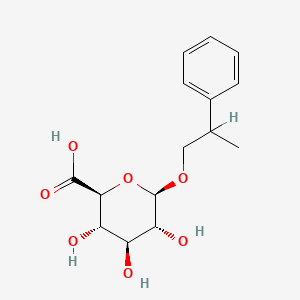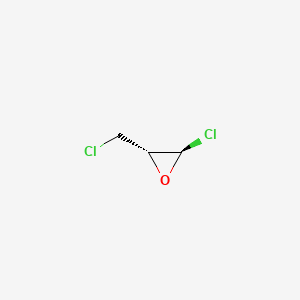
8-Hydroxy-2,3,4-trichlorodibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Hydroxy-2,3,4-trichlorodibenzofuran is a chemical compound with the molecular formula C12H5Cl3O2 It is a derivative of dibenzofuran, characterized by the presence of three chlorine atoms at positions 6, 7, and 8, and a hydroxyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2,3,4-trichlorodibenzofuran typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes:
Chlorination: Dibenzofuran is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6, 7, and 8 positions.
Hydroxylation: The trichlorinated dibenzofuran is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of dibenzofuran are chlorinated in industrial reactors with precise control over temperature and chlorine flow rates.
Continuous Hydroxylation: The chlorinated product is continuously fed into hydroxylation reactors where it reacts with hydroxylating agents under optimized conditions to yield the final product.
化学反応の分析
Types of Reactions
8-Hydroxy-2,3,4-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Products include 6,7,8-trichloro-2-dibenzofuranone or 6,7,8-trichloro-2-dibenzofurancarboxylic acid.
Reduction: Products include partially or fully dechlorinated dibenzofuran derivatives.
Substitution: Products include various substituted dibenzofuran derivatives depending on the nucleophile used.
科学的研究の応用
8-Hydroxy-2,3,4-trichlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Hydroxy-2,3,4-trichlorodibenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms contribute to its lipophilicity, enabling it to penetrate cell membranes. The compound may inhibit or activate enzymes, disrupt cellular processes, or interact with DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
6,7-Dichloro-2-dibenzofuranol: Similar structure but with two chlorine atoms.
8-Hydroxy-2,3,4-trichlorodibenzofuran: Differently substituted dibenzofuran derivative.
2-Hydroxy-6,7,8-trichlorodibenzofuran: Another isomer with the hydroxyl group at a different position.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
103124-63-6 |
|---|---|
分子式 |
C12H5Cl3O2 |
分子量 |
287.5 g/mol |
IUPAC名 |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
InChIキー |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Key on ui other cas no. |
103124-63-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
